
6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a chemical compound that has been studied extensively in scientific research. It is a member of the quinazoline family of compounds, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Synthesis and Chemical Transformations
Quinazolinone derivatives, including compounds with structural similarities to 6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one, have been synthesized through various chemical transformations. For instance, Kut, Onysko, and Lendel (2020) demonstrated the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, highlighting the versatility of these compounds in organic synthesis Kut, Onysko, & Lendel, 2020.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of quinazolinone derivatives. Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their activities against various bacterial and fungal strains. Their findings suggest that some quinazolinone derivatives exhibit significant antibacterial and antifungal activities Patel, V. Patel, H. Patel, Shaikh, & J. Patel, 2010.
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been studied for their potential anti-inflammatory and analgesic properties. Rajput and Singhal (2013) synthesized newer quinazolinone analogs and evaluated them for anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of these compounds Rajput & Singhal, 2013.
Anticancer Activity
The anticancer activity of quinazolinone derivatives has been a significant area of research. Noolvi and Patel (2013) focused on synthesizing 2,3,7-trisubstituted quinazoline derivatives and evaluated their anticancer activity, highlighting the potential of quinazolinones as antitumor agents Noolvi & Patel, 2013.
Enzymatic Activity Enhancement
Abass (2007) conducted a study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions, examining their effect on α-amylase activity. This research suggests that certain quinazolinone derivatives can enhance enzymatic activities, offering insights into their potential use in biochemical research Abass, 2007.
properties
CAS RN |
422527-11-5 |
|---|---|
Product Name |
6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Molecular Formula |
C13H9ClN2OS2 |
Molecular Weight |
308.8 |
IUPAC Name |
6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H9ClN2OS2/c14-8-3-4-11-10(6-8)12(17)16(13(18)15-11)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18) |
InChI Key |
RPHSBTYPHYDZDU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)
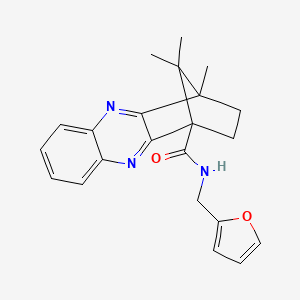
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)
![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)
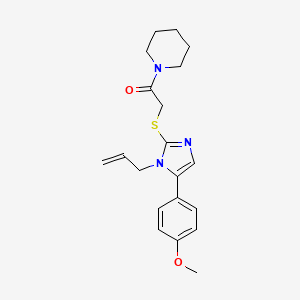
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)
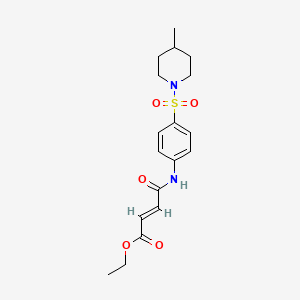
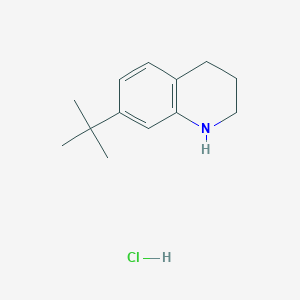
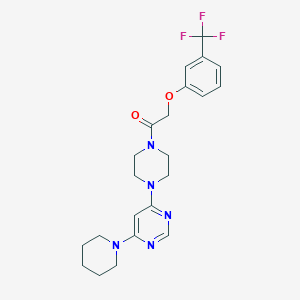
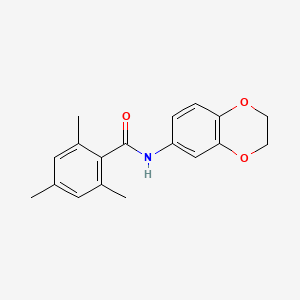
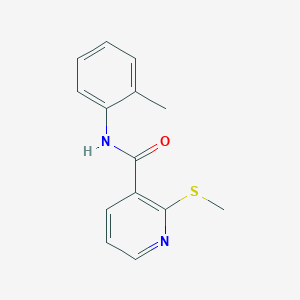
![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)